2-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
CAS No.: 922079-58-1
Cat. No.: VC7468267
Molecular Formula: C19H13FN2O3S
Molecular Weight: 368.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922079-58-1 |
|---|---|
| Molecular Formula | C19H13FN2O3S |
| Molecular Weight | 368.38 |
| IUPAC Name | 2-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C19H13FN2O3S/c1-24-12-6-7-16-11(8-12)9-17(25-16)15-10-26-19(21-15)22-18(23)13-4-2-3-5-14(13)20/h2-10H,1H3,(H,21,22,23) |
| Standard InChI Key | IWVBFNPGQQYTBG-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F |
Introduction
The compound 2-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic molecule featuring a benzamide core, a substituted thiazole ring, and a methoxybenzofuran moiety. Such compounds often exhibit significant biological activities, including anticancer, antimicrobial, or other pharmacological properties due to their heteroaromatic structures.
Structural Features
Molecular Formula: C18H12FN3O3S
Molecular Weight: Approximately 369.37 g/mol
The compound integrates:
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A fluorinated benzamide group, enhancing lipophilicity and potential biological activity.
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A 1,3-thiazole ring, a heterocyclic structure known for its bioactive potential.
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A methoxy-substituted benzofuran, contributing to aromaticity and electron-donating effects.
Synthesis Pathway
The synthesis of this compound typically involves multi-step reactions combining:
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Thiazole Formation: Utilizing cyclization reactions between thiourea derivatives and α-haloketones.
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Benzofuran Substitution: Introducing the methoxybenzofuran moiety through electrophilic substitution.
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Amide Bond Formation: Coupling the thiazole intermediate with a fluorinated benzoyl chloride derivative.
Anticancer Potential
Heteroaromatic compounds like this one are frequently studied for their anticancer properties:
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The thiazole ring can interact with DNA or enzymes critical for cell proliferation.
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Methoxybenzofuran contributes to oxidative stress modulation in cancer cells.
Analytical Data
Characterization methods include:
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Nuclear Magnetic Resonance (NMR):
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Proton () NMR: Signals corresponding to aromatic protons, methoxy group, and amide NH.
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Carbon () NMR: Peaks for carbonyl carbon, aromatic carbons, and fluorinated carbons.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming molecular weight.
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Infrared (IR) Spectroscopy:
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Amide bond stretching (~1650 cm).
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C-F bond vibrations (~1200 cm).
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Potential Applications
Based on structural analogs:
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Pharmaceuticals:
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Anticancer agents targeting specific enzymes or pathways.
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Antimicrobial drugs effective against resistant strains.
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Chemical Probes:
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Used in research to study protein-ligand interactions.
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Agrochemicals:
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Potential insecticidal or fungicidal applications.
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Limitations and Future Directions
While promising, further studies are needed:
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Toxicity Assessments: Evaluate safety profiles in mammalian models.
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Pharmacokinetics: Study absorption, distribution, metabolism, and excretion (ADME).
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Structure-Activity Relationship (SAR): Optimize functional groups for enhanced efficacy.
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